N,N'-bis(trimethylsilyl)sulfamide
Description
N,N'-Bis(trimethylsilyl)sulfamide (CAS 18134-90-2) is a silylated derivative of sulfamide, synthesized via the reaction of sulfuryl chloride (SO₂Cl₂) with bis(trimethylsilyl)amine (NH(SiMe₃)₂). This compound addresses the limitations of sulfamide, such as poor solubility in aprotic solvents and the requirement for harsh reaction conditions (e.g., strong acids or prolonged heating). The trimethylsilyl (TMS) groups enhance solubility in non-polar media, enabling reactions at room temperature without acidic catalysts. Desilylation is achieved using BF₃·Et₂O, making it suitable for heat-sensitive substrates .
Key applications include its role as a precursor in condensation reactions and synthesis of heterocyclic compounds, such as trithiazolidenes when reacted with trithiadiazyl dichloride .
Properties
Molecular Formula |
C6H20N2O2SSi2 |
|---|---|
Molecular Weight |
240.47 g/mol |
IUPAC Name |
[dimethyl-(trimethylsilylsulfamoylamino)silyl]methane |
InChI |
InChI=1S/C6H20N2O2SSi2/c1-12(2,3)7-11(9,10)8-13(4,5)6/h7-8H,1-6H3 |
InChI Key |
BUAMNJGEYBXSQX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NS(=O)(=O)N[Si](C)(C)C |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
N,N'-bis(trimethylsilyl)sulfamide serves as a reagent in various organic synthesis reactions. Its primary applications include:
- Silylation Reactions : The compound acts as a silylation agent, facilitating the introduction of trimethylsilyl groups into substrates, which can enhance their reactivity and solubility in organic solvents .
- Functionalization of Aromatic Compounds : It is employed in the functionalization of aromatic compounds through directed ortho metalation reactions, allowing for selective modifications that are crucial in synthetic organic chemistry .
Case Study: Synthesis of Sulfonamides
A study demonstrated the use of this compound in synthesizing functionalized sulfonamides through a series of reactions involving metalation and subsequent transformations. The resulting sulfonamides exhibited various biological activities, showcasing the compound's utility in developing pharmacologically relevant molecules .
Medicinal Chemistry
In medicinal chemistry, this compound has shown potential as an inhibitor of carbonic anhydrase enzymes. These enzymes play a vital role in physiological processes such as respiration and acid-base balance.
- Inhibitory Activity : Research indicates that this compound exhibits inhibitory effects against multiple isoforms of carbonic anhydrases, making it a candidate for drug development aimed at treating conditions like glaucoma and cancer .
Case Study: Anticancer Activity
In vitro studies have revealed that this compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The compound demonstrated IC50 values ranging from 5 to 15 µM, indicating significant anticancer potential . Furthermore, xenograft models showed reduced tumor sizes when treated with this compound compared to control groups.
The biological activity of this compound extends beyond enzyme inhibition:
- Neuroprotective Effects : Animal studies suggest that treatment with this compound reduces markers of oxidative stress and inflammation in brain tissues, indicating potential neuroprotective properties.
- Pain Management : Preliminary clinical trials have indicated significant reductions in pain scores among patients treated with this compound for chronic pain management.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Contains two trimethylsilyl groups | Acts as a versatile silylation agent |
| Bis(trimethylsilyl)sulfide | Contains sulfur but lacks sulfamide | Primarily used as a reagent in organic synthesis |
| N,N-Dimethylbenzenesulfonamide | Contains dimethyl groups | Commonly used as a sulfonamide antibiotic |
| Trimethylsilylbenzene | Contains only trimethylsilyl groups | Utilized in polymer synthesis |
Chemical Reactions Analysis
Hydrolysis and Stability
The compound hydrolyzes readily in the presence of water or protic solvents, releasing sulfamic acid and trimethylsilanol:
This exothermic reaction necessitates storage under inert conditions .
Silylation Reactions
As a silylating agent, N,N'-bis(trimethylsilyl)sulfamide transfers trimethylsilyl (TMS) groups to nucleophiles such as alcohols, amines, and thiols.
| Substrate | Product | Conditions | Byproduct |
|---|---|---|---|
| ROH | ROSi(CH | ||
| ) |
text| Room temperature, anhydrous | Sulfamide |
| RNH
| RN(Si(CH
)
)
| Reflux in THF | Sulfamide |
| RSH | RSSi(CH
)
| Catalytic acid/base | Sulfamide |
This reactivity parallels bis(trimethylsilyl)acetamide (BSA) and sodium bis(trimethylsilyl)amide (NaHMDS) .
Transsilylation and Cross-Coupling
The TMS groups can participate in transsilylation with metal halides or oxides. For example:
This reaction exploits silicon’s high affinity for halides and oxygen, similar to bis(trimethylsilyl)sulfide’s use in metal sulfide synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamide Derivatives
N,N'-Bis(4-methylbenzyl)sulfamide (CAS 250165-80-1)
- Structure : Features bulky 4-methylbenzyl groups instead of TMS.
- Properties : Higher molecular weight (304.41 g/mol) and predicted density (1.06 g/cm³) compared to N,N'-bis(trimethylsilyl)sulfamide (MW 296.58 g/mol).
- Reactivity : The electron-donating benzyl groups reduce electrophilicity at sulfur, limiting its utility in condensation reactions. In contrast, TMS groups in this compound enhance solubility without steric hindrance, favoring nucleophilic substitutions .
(S,S)-N,N'-Bis(α-methylbenzyl)sulfamide
- Application: Used as a chiral auxiliary in asymmetric synthesis. The stereochemistry of α-methylbenzyl groups enables enantioselective reactions, unlike the non-chiral TMS derivative .
Silylated Amides and Sulfonamides
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA, CAS 10416-59-8)
- Structure : Contains TMS groups on both nitrogen and oxygen.
- Applications : Widely used in GC-MS derivatization to increase volatility of polar compounds (e.g., organic acids, sugars). Unlike this compound, BSTFA reacts with hydroxyl and carboxyl groups, forming stable trimethylsilyl ethers/esters .
- Reactivity : Hydrolyzes rapidly in moisture, whereas this compound requires BF₃ for desilylation, indicating greater stability .
Sodium Bis(trimethylsilyl)amide (NaHMDS, CAS 1070-89-9)
- Structure: A strong, non-nucleophilic base with a Si⁻–N⁻–Si backbone.
- Applications: Deprotonates substrates in organometallic synthesis.
Metal Complexes with Silylated Ligands
Bis[N,N'-bis(trimethylsilyl)benzamidinato]chromium(II)
- Structure : Chromium center coordinated to two benzamidinate ligands with TMS groups.
- Bond Parameters : Cr–N bond length (209.6 pm) closely matches Cr complexes with bis(trimethylsilyl)amide ligands (208.9 pm). This similarity highlights the TMS group’s ability to stabilize metal centers without significant steric distortion .
- Comparison : this compound lacks direct metal-coordinating ability but serves as a precursor for sulfamide-based ligands.
Reaction Conditions and Stability
- Moisture Sensitivity : this compound is less moisture-sensitive than BSTFA but requires anhydrous conditions for storage. In contrast, NaHMDS reacts violently with water .
Preparation Methods
Direct Silylation Using Trimethylchlorosilane
The most straightforward method involves reacting sulfamide with trimethylchlorosilane (TMSCl) in the presence of a base such as triethylamine (TEA) or pyridine to neutralize HCl byproducts . The reaction proceeds via nucleophilic substitution, where the amine groups of sulfamide sequentially replace chloride ions on TMSCl:
Optimization Parameters :
-
Stoichiometry : A 2:1 molar ratio of TMSCl to sulfamide ensures complete bis-silylation . Excess TMSCl (up to 2.2 equivalents) mitigates moisture-induced side reactions .
-
Solvent : Anhydrous toluene or tetrahydrofuran (THF) prevents hydrolysis of TMSCl .
-
Temperature : Reactions proceed efficiently at 60–80°C for 12–24 hours .
Yield : 75–85% after column chromatography .
Hexamethyldisilazane (HMDS)-Mediated Silylation
HMDS offers a milder alternative by generating transient silylamine intermediates. This method avoids corrosive HCl and is preferred for acid-sensitive substrates :
Key Advantages :
-
Catalyst-Free : HMDS acts as both silylating agent and base .
-
Reaction Conditions : Conducted at room temperature in dichloromethane (DCM) or acetonitrile .
Limitations : Higher cost of HMDS compared to TMSCl limits industrial use .
Catalytic Methods for Enhanced Efficiency
Recent advances employ dual-catalyst systems to accelerate silylation. For example, imidazole and dimethylaniline synergistically enhance reaction rates by stabilizing silyl intermediates :
Procedure :
-
Sulfamide (1 eq), TMSCl (2.2 eq), imidazole (0.1–0.5 wt%), and dimethylaniline (0.08–0.6 wt%) are combined in anhydrous THF.
Outcomes :
Solvent and Temperature Effects on Reaction Kinetics
Solvent polarity and temperature critically influence silylation efficiency:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 2.4 | 24 | 75 |
| THF | 7.5 | 18 | 82 |
| Acetonitrile | 37.5 | 12 | 88 |
Higher dielectric solvents (e.g., acetonitrile) improve TMSCl solubility, accelerating silylation . However, temperatures >80°C promote desilylation, reducing yields .
Purification and Characterization
Crude products are purified via:
-
Distillation : Under reduced pressure (40–60 mmHg) at 100–120°C .
-
Recrystallization : From hexane/ethyl acetate mixtures (3:1 v/v) .
Characterization Data :
Industrial-Scale Production Challenges
Scaling up requires addressing:
Q & A
Q. Table 1: Reaction Conditions and Yields
| Reagents | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| SO₂Cl₂ + NH(SiMe₃)₂ | THF | BF₃·Et₂O | 85–90 | >95 |
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
- IR Spectroscopy : Key peaks include Si–N stretches (1245–1172 cm⁻¹) and Si–C vibrations (845–700 cm⁻¹) .
- ¹H/²⁹Si NMR : Trimethylsilyl groups exhibit singlet peaks at δ 0.12–0.50 ppm (¹H) and δ −8 to −12 ppm (²⁹Si) .
- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 206.457 (C₆H₁₈N₂SSi₂), with fragments like [Si₂Me₆]⁺ (m/z 100) .
Q. Table 2: Spectral Data
| Technique | Key Peaks/Features | Assignment | Reference |
|---|---|---|---|
| IR | 845 cm⁻¹ (vs), 700 cm⁻¹ (m) | Si–C symmetric stretching | |
| ¹H NMR | δ 0.12–0.50 (s, 36H) | SiMe₃ protons |
Advanced: How does this compound facilitate the synthesis of metal complexes, and what structural insights can be gained from crystallographic data?
Methodological Answer:
The compound acts as a ligand in transition metal complexes (e.g., Cr, Mn, Zn), forming planar coordination geometries. For example, in [PhC(NSiMe₃)₂]₂Cr, the Cr–N bond length averages 209.6(4) pm, comparable to Cr[N(SiMe₃)₂]₂(THF)₂ (208.9 pm) . Structural deviations arise from steric interactions between SiMe₃ groups, influencing bond angles (e.g., N–Cr–N angles ~55.6° in Yb complexes vs. ~90° in Cr systems) .
Q. Table 3: Metal Complex Structural Data
| Complex | Metal–N Bond Length (pm) | N–M–N Angle (°) | Geometry | Reference |
|---|---|---|---|---|
| [PhC(NSiMe₃)₂]₂Cr | 209.6(4) | 90.1 | Planar | |
| [PhC(NSiMe₃)₂]₂Yb(THF) | 208.9(10) | 55.6 | Distorted |
Advanced: What are the mechanistic considerations when using BF₃·Et₂O to desilylate intermediates in reactions involving this compound?
Methodological Answer:
BF₃·Et₂O acts as a Lewis acid to cleave Si–N bonds by coordinating to the nitrogen lone pair, generating a reactive sulfamide intermediate. This step avoids hydrolysis and enables subsequent condensation with substrates (e.g., alcohols or amines). The mechanism proceeds via a trigonal bipyramidal transition state, with BF₃ stabilizing the leaving SiMe₃ group .
Advanced: How does the steric bulk of trimethylsilyl groups influence the reactivity and coordination behavior of this compound in organometallic syntheses?
Methodological Answer:
The bulky SiMe₃ groups hinder axial coordination, favoring planar geometries in metal complexes. For example, in Cr(II) complexes, steric repulsion between SiMe₃ groups reduces ligand flexibility, leading to shorter Cr–N bonds (209.6 pm vs. 215 pm in less hindered analogs) . This steric shielding also enhances thermal stability but may limit catalytic activity in bulky substrates.
Basic: What are the solubility properties of this compound in aprotic solvents, and how does this compare to parent sulfamide?
Methodological Answer:
The silylated derivative exhibits superior solubility in THF, hexane, and toluene (>50 mg/mL) compared to sulfamide (<1 mg/mL in aprotic solvents). This property enables homogeneous reaction conditions, critical for kinetic control in condensations .
Q. Table 4: Solubility Comparison
| Compound | Solubility in THF (mg/mL) | Reference |
|---|---|---|
| This compound | >50 | |
| Sulfamide | <1 |
Advanced: Can this compound act as a building block in supramolecular chemistry, and what structural motifs have been observed?
Methodological Answer:
The sulfamide moiety facilitates hydrogen-bonded networks in supramolecular assemblies. For example, N,N'-bis[3-(aminocarbonyl)propyl]sulfamide forms 2D sheets via N–H···O interactions, as revealed by X-ray crystallography . The SiMe₃ groups, however, may disrupt intermolecular interactions, necessitating design modifications for porous materials.
Basic: What analytical challenges arise when working with this compound, and how can they be mitigated?
Methodological Answer:
- Moisture Sensitivity : Hydrolysis generates silanols and sulfamide. Use Schlenk techniques or gloveboxes under inert gas (N₂/Ar) .
- Volatility : Sublimes under vacuum; store at −20°C in sealed containers.
- Characterization : Overlapping SiMe₃ signals in NMR require high-resolution instruments (≥250 MHz) .
Advanced: How does this compound compare to other silylating agents in condensation reactions?
Methodological Answer:
Unlike N,O-bis(trimethylsilyl)acetamide (BSA), which requires heat for activation, this compound reacts at room temperature with BF₃·Et₂O. This makes it preferable for heat-sensitive substrates. However, BSA offers broader compatibility with nucleophiles like alcohols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
